molecular formula C4H2Br2F2N2 B1529834 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole CAS No. 1046831-96-2

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Cat. No. B1529834
M. Wt: 275.88 g/mol
InChI Key: ADSBPQWZGFOPAT-UHFFFAOYSA-N
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Patent
US08178552B2

Procedure details

60% suspension of NaH in oil (19.2 g, 0.48 mol) was washed with hexane (3×150 mL), suspended in DMF (200 mL) and cooled to 0° C. under N2. Then, a solution of bromide 4 (61.7 g, 0.42 mol) in DMF (80 mL) was added dropwise over a period of 30 min while maintaining the temperature of the mixture below 0° C. (acetone-dry ice bath at −10° C.). The mixture was stirred at 0° C. for 5 min and a solution of CBr2F2 (47.4 mL, 0.515 mol) in DMF (60 mL) was added dropwise at <0° C. over a period of 30 min. Cooling bath was removed and the mixture was stirred for 2 h at RT. Reaction mixture was carefully poured into water (1 L) and extracted with ether (4×400 mL). Combined organic extracts were washed with water (3×200 mL), dried (MgSO4), and concentrated to afford crude 5 (125.68 g) as an orange liquid. A portion of this product (122.73 g) was distilled under reduced pressure to afford 5 (72.68 g, 64%) as colourless liquid b.p. 84-90° C./30 mm Hg. 1H NMR (400 MHz, CDCl3) δ 7.76 (s, 1H), 7.88 (s, 1H). Some (about 9% mol) contaminants giving rise to signals at δ 7.60 and 7.68 were also present.
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
61.7 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
47.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][NH:7][CH:8]=1.CC(C)=O.C(=O)=O.[C:16]([F:20])([F:19])(Br)[Br:17]>CCCCCC.CN(C=O)C.O>[Br:3][C:4]1[CH:5]=[N:6][N:7]([C:16]([Br:17])([F:20])[F:19])[CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
19.2 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
61.7 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Step Five
Name
Quantity
47.4 mL
Type
reactant
Smiles
C(Br)(Br)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h at RT
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×400 mL)
WASH
Type
WASH
Details
Combined organic extracts were washed with water (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=NN(C1)C(F)(F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 125.68 g
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.